molecular formula C17H15N3O2 B2416258 2-amino-N-(4-methoxyphenyl)quinoline-3-carboxamide CAS No. 121217-62-7

2-amino-N-(4-methoxyphenyl)quinoline-3-carboxamide

Cat. No.: B2416258
CAS No.: 121217-62-7
M. Wt: 293.326
InChI Key: MSZAUVSJJADOBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(4-methoxyphenyl)quinoline-3-carboxamide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Scientific Research Applications

2-amino-N-(4-methoxyphenyl)quinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . The future of “2-amino-N-(4-methoxyphenyl)quinoline-3-carboxamide” and similar compounds lies in further exploring their synthesis and potential biological activities.

Mechanism of Action

Target of Action

Quinoxaline derivatives, which include this compound, have been reported to act against many targets, receptors, or microorganisms .

Mode of Action

It’s worth noting that quinoxaline derivatives have been shown to interact with their targets, leading to various changes .

Biochemical Pathways

Quinoxaline derivatives have been reported to affect various biochemical pathways .

Result of Action

The compound 3-amino-N-(4-methoxyphenyl)-2-quinoxaline carboxamide 1,4-di-N-oxide, which is structurally similar to 2-amino-N-(4-methoxyphenyl)quinoline-3-carboxamide, showed significant inhibition activity against S. pneumonia (bacterial strain) and Aspergillus fumigatus (fungal strain) . This suggests that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-methoxyphenyl)quinoline-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-aminoquinoline and 4-methoxyaniline.

    Coupling Reaction: The 2-aminoquinoline is reacted with 4-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the process may involve:

    Optimization of Reaction Conditions: Using high-throughput screening to optimize reaction conditions for maximum yield and purity.

    Catalysts and Reagents: Employing catalysts and reagents that are cost-effective and environmentally friendly.

    Purification: Utilizing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-methoxyphenyl)quinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of quinoline-3-carboxylic acid derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-aminoquinoline: A simpler analog with similar biological activities.

    4-methoxyaniline: A precursor in the synthesis of various quinoline derivatives.

    Quinoline-3-carboxamide: A related compound with potential therapeutic applications.

Uniqueness

2-amino-N-(4-methoxyphenyl)quinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of an amino group, methoxy group, and carboxamide functionality makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-amino-N-(4-methoxyphenyl)quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-22-13-8-6-12(7-9-13)19-17(21)14-10-11-4-2-3-5-15(11)20-16(14)18/h2-10H,1H3,(H2,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZAUVSJJADOBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.